

Application Notes and Protocols for In Vivo Use of OVA G4 Peptide

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Compound of Interest

Compound Name: OVA G4 peptide

Cat. No.: B10775172

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Introduction

The **OVA G4 peptide**, with the sequence SIIGFEKL, is a variant of the well-characterized immunodominant ovalbumin peptide epitope, SIINFEKL (OVA 257-264).^{[1][2][3]} Like its parent peptide, OVA G4 is a potent model antigen in immunology, specifically recognized by CD8+ cytotoxic T lymphocytes (CTLs) when presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.^{[2][4]} This makes it an invaluable tool for a wide range of in vivo applications, including the development and testing of novel vaccine adjuvants, preclinical evaluation of cancer immunotherapies, and fundamental studies of T-cell activation, tolerance, and memory.

These application notes provide detailed protocols for the preparation, formulation, and in vivo administration of the **OVA G4 peptide** in common experimental models.

Data Presentation

Table 1: Physicochemical Properties of OVA G4 Peptide

| Property | Description |
|-------------------|--|
| Sequence | Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL) |
| Molecular Formula | C43H71N9O12 |
| Molecular Weight | 906.08 g/mol |
| MHC Restriction | H-2Kb (mouse) |
| Purity | >95% (recommended for in vivo use) |
| Solubility | Soluble in sterile, endotoxin-free water, PBS, or DMSO. |
| Storage | Lyophilized powder should be stored at -20°C. Reconstituted solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. |

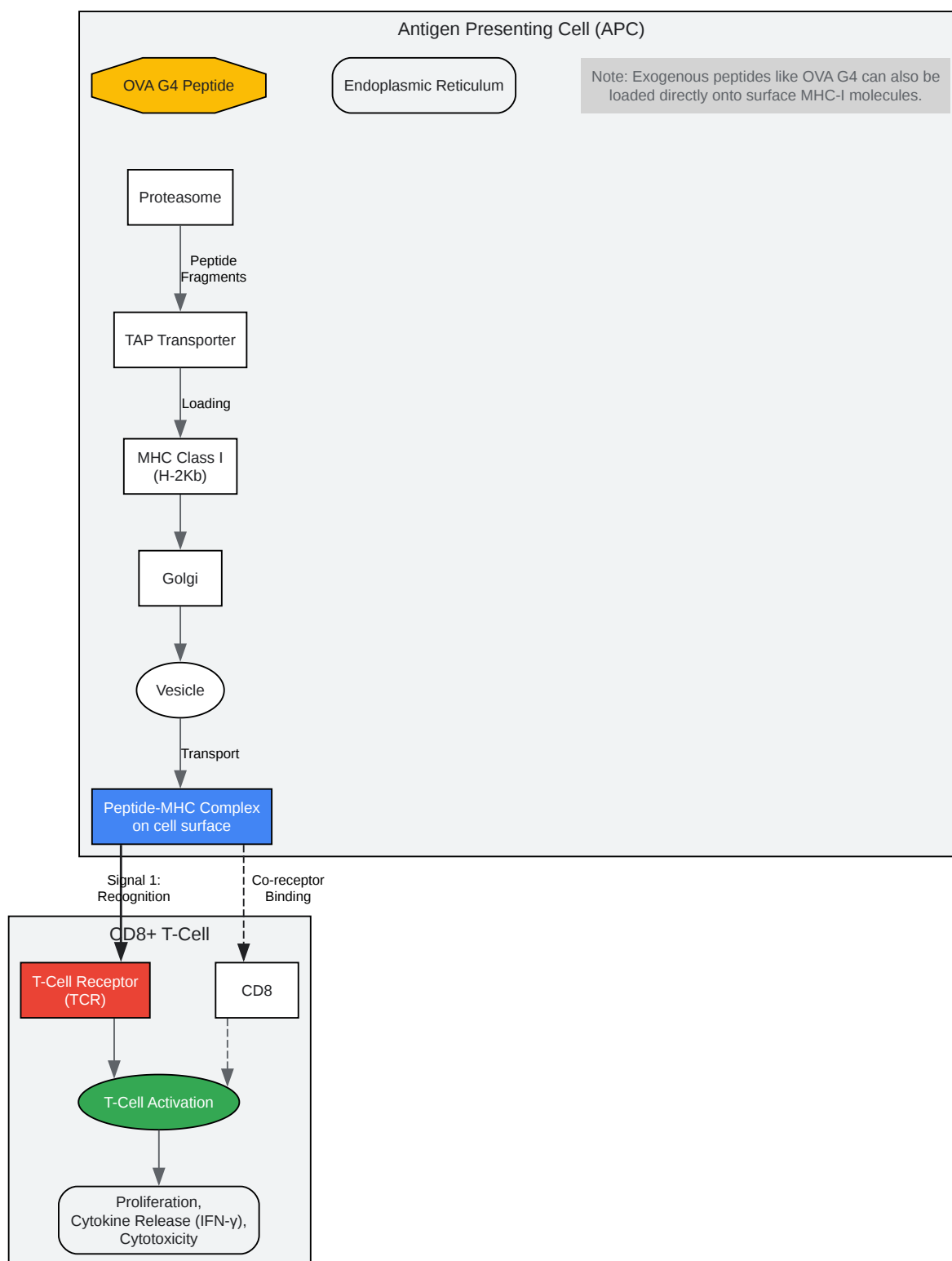
Table 2: Example Protocols for In Vivo Administration of OVA G4 (or SIINFEKL) Peptide

| Application | Animal Model | Peptide Dose | Adjuvant / Formulation | Administration Route | Typical Readout |
|-------------------------|--|--------------|--|---|---|
| CTL Priming | C57BL/6 | 50-100 µg | Emulsified 1:1 in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) + 20 µg CpG ODN | Subcutaneous (s.c.) | IFN-γ ELISpot, Tetramer Staining |
| Adoptive Transfer | C57BL/6 + OT-I T-cells | 50-100 µg | Emulsified 1:1 in CFA/IFA | Subcutaneous (s.c.) | T-cell proliferation (CFSE), activation marker expression (CD44, CD69), cytokine production |
| Therapeutic Tumor Model | C57BL/6 bearing B16-OVA or E.G7-OVA tumors | 50-100 µg | IFA + 20 µg CpG ODN; or Poly(I:C) + anti-CD40 mAb | Subcutaneous (s.c.) or Intravenous (i.v.) | Tumor growth inhibition, survival analysis, analysis of tumor-infiltrating lymphocytes (TILs) |
| Intratumoral Injection | C57BL/6 bearing | 10-50 µg | In sterile PBS or emulsified in IFA | Intratumoral (i.t.) | Tumor regression, enhanced |

established
tumors

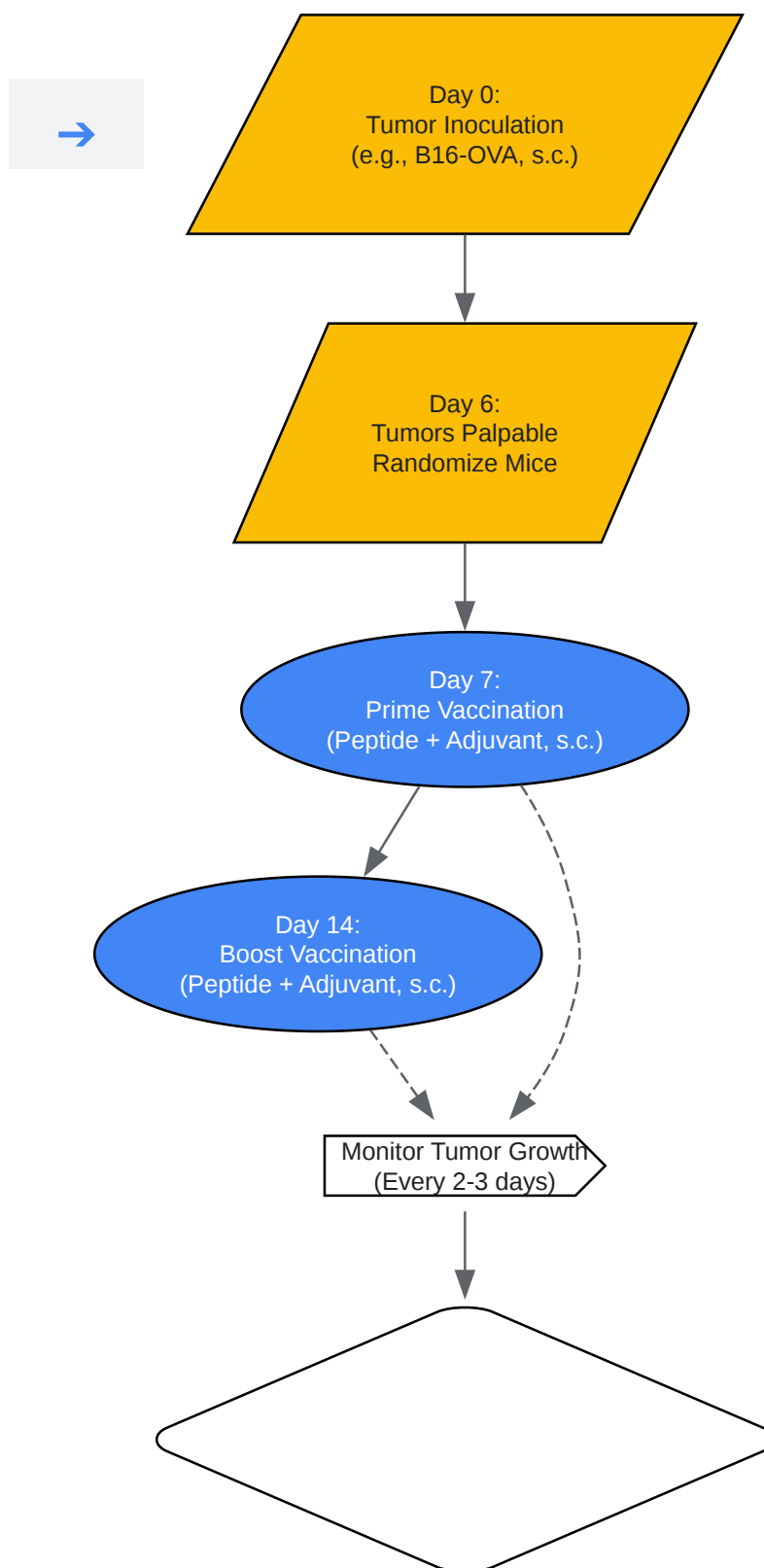
CTL
infiltration
and function

Signaling and Experimental Workflow Diagrams



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Caption: MHC Class I antigen presentation pathway for **OVA G4 peptide**.



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Caption: Workflow for a therapeutic tumor vaccine experiment.

Experimental Protocols

Note: All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines. Use endotoxin-free reagents and sterile techniques for all in vivo preparations.

Protocol 1: Reconstitution and Formulation of OVA G4 Peptide with Adjuvant

This protocol describes the preparation of an **OVA G4 peptide** vaccine emulsified with Incomplete Freund's Adjuvant (IFA) and CpG oligodeoxynucleotides (CpG ODN). This formulation is robust for inducing CD8+ T-cell responses.

Materials:

- Lyophilized **OVA G4 peptide**
- Endotoxin-free sterile PBS or saline
- Incomplete Freund's Adjuvant (IFA)
- CpG ODN 1826 (Class B, mouse specific)
- Two 1 mL Luer-lock syringes
- One Luer-lock connector (emulsifying needle)
- Sterile microcentrifuge tubes

Procedure:

- Peptide Reconstitution:
 - Briefly centrifuge the vial of lyophilized **OVA G4 peptide** to collect the powder at the bottom.
 - Reconstitute the peptide in sterile, endotoxin-free PBS to a stock concentration of 1-2 mg/mL. For example, dissolve 1 mg of peptide in 1 mL of PBS for a 1 mg/mL solution.

- Vortex gently to ensure complete dissolution. Aliquot and store at -80°C.
- Vaccine Preparation (for a final volume of 200 µL per mouse):
 - In a sterile microcentrifuge tube, prepare the aqueous phase for one mouse:
 - 50-100 µL of **OVA G4 peptide** stock (e.g., 50 µL of a 1 mg/mL stock for a 50 µg dose).
 - 10 µL of CpG ODN stock (e.g., from a 2 mg/mL stock for a 20 µg dose).
 - Add sterile PBS to bring the total aqueous volume to 100 µL.
 - Vortex the aqueous phase gently.
- Emulsification:
 - Draw the 100 µL aqueous phase into one 1 mL syringe.
 - Draw 100 µL of IFA into the second 1 mL syringe. Avoid introducing air bubbles.
 - Connect the two syringes using a Luer-lock connector.
 - Force the contents back and forth between the syringes for 5-10 minutes until a thick, white emulsion is formed.
 - To test the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse and will remain as a cohesive drop.
 - Consolidate the entire emulsion into one syringe and replace the connector with a sterile needle (e.g., 27-gauge) for injection. Prepare fresh for each experiment.

Protocol 2: In Vivo CTL Priming and Analysis

This protocol describes a prime-boost vaccination schedule in C57BL/6 mice to elicit a primary OVA G4-specific CD8⁺ T-cell response.

Materials:

- C57BL/6 mice (6-8 weeks old)

- Prepared OVA G4 vaccine emulsion (from Protocol 1)
- Insulin or tuberculin syringes with 27-gauge needles
- Reagents for ELISpot or flow cytometry (e.g., H-2Kb/SIINFEKL tetramers, anti-CD8, anti-IFN- γ antibodies)

Procedure:

- Primary Vaccination (Day 0):
 - Immunize mice by injecting 100-200 μ L of the peptide/adjuvant emulsion subcutaneously (s.c.) at the base of the tail.
 - Include a control group receiving adjuvant emulsified with PBS only.
- Booster Vaccination (Day 14):
 - Administer a second immunization identical to the first. For the boost, IFA is typically used instead of CFA if CFA was used for the prime.
- Analysis of T-Cell Response (Day 21):
 - Euthanize mice and harvest spleens into complete RPMI medium.
 - Prepare single-cell suspensions of splenocytes.
 - For Tetramer Staining: Stain cells with an H-2Kb/SIINFEKL-tetramer and antibodies against surface markers like CD8 and CD44, then analyze by flow cytometry.
 - For IFN- γ ELISpot: Add splenocytes to an IFN- γ ELISpot plate and stimulate them in vitro with 1 μ g/mL of **OVA G4 peptide** for 18-24 hours. Develop the plate according to the manufacturer's instructions to quantify antigen-specific, IFN- γ -secreting cells.

Protocol 3: Therapeutic Tumor Vaccine Model

This protocol outlines the use of the OVA G4 vaccine to treat established tumors in mice.

Materials:

- C57BL/6 mice
- OVA-expressing tumor cells (e.g., B16-F10-OVA melanoma, E.G7-OVA lymphoma)
- Prepared OVA G4 vaccine emulsion
- Calipers for tumor measurement

Procedure:

- Tumor Inoculation (Day 0):
 - Inject 3×10^5 to 5×10^5 tumor cells in 100 μ L of sterile PBS subcutaneously into the flank of each mouse.
- Treatment Initiation (approx. Day 6-7):
 - Once tumors become palpable (approx. 30-50 mm³), randomize mice into treatment and control groups.
 - Administer the first (prime) vaccination as described in Protocol 2. The injection should be contralateral to the tumor site to promote systemic immunity.
- Booster Vaccination and Monitoring:
 - Administer a booster vaccination 7-10 days after the prime.
 - Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Monitor mice for overall health and humane endpoints (e.g., tumor size exceeding 2000 mm³, ulceration).
- Endpoint Analysis:
 - Compare tumor growth curves and survival rates between vaccinated and control groups.

- At the experimental endpoint, tumors and spleens can be harvested to analyze the frequency and function of tumor-infiltrating and systemic OVA G4-specific T cells.

Protocol 4: Intratumoral Administration of OVA G4 Peptide

This protocol is designed to directly increase the antigenicity of tumor cells in vivo, making them better targets for existing or adoptively transferred CTLs.

Materials:

- Mice with established tumors (as in Protocol 3)
- **OVA G4 peptide** reconstituted in sterile, endotoxin-free PBS (e.g., at 1 mg/mL)
- Hamilton or insulin syringe with a 30-gauge needle

Procedure:

- Model Setup:
 - This protocol is most effective when mice already have a population of OVA-specific T-cells, either from a prior vaccination (as in Protocol 2) or from the adoptive transfer of OT-I T-cells.
- Peptide Preparation:
 - Dilute the reconstituted **OVA G4 peptide** in sterile PBS to a suitable concentration. A dose of 10-50 μg in a small volume (20-50 μL) is a reasonable starting point.
- Intratumoral Injection:
 - Carefully insert the needle into the center of the established tumor mass.
 - Slowly inject the 20-50 μL peptide solution.
 - Injections can be repeated every 3-4 days for a series of treatments.

- Monitoring and Analysis:
 - Monitor tumor growth as described previously. A significant delay in growth or complete regression compared to control mice (injected with PBS) indicates efficacy.
 - Analyze tumor-infiltrating lymphocytes (TILs) for an increase in the number and activation state of CD8+ T cells.

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